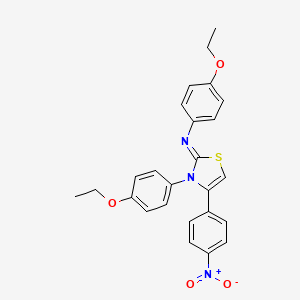

(2Z)-N,3-bis(4-ethoxyphenyl)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine

Description

Properties

IUPAC Name |

N,3-bis(4-ethoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S/c1-3-31-22-13-7-19(8-14-22)26-25-27(20-11-15-23(16-12-20)32-4-2)24(17-33-25)18-5-9-21(10-6-18)28(29)30/h5-17H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPOQHWVLBOATF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Thiazol-2-imine Formation

The thiazol-2-imine motif is typically constructed via cyclocondensation between a thioamide and an α-haloketone. For the target compound, this requires:

- N-(4-Ethoxyphenyl)thioamide : Prepared by treating 4-ethoxyaniline with carbon disulfide under basic conditions, followed by alkylation with methyl iodide.

- 4-(4-Nitrophenyl)-2-bromoacetophenone : Synthesized via Friedel-Crafts acylation of nitrobenzene, followed by bromination at the α-position.

Reaction of these components in anhydrous dioxane with triethylamine (TEA) as a base facilitates nucleophilic substitution and cyclization, yielding the thiazoline intermediate. Subsequent oxidation with manganese dioxide or iodine converts the thiazoline to the thiazole.

Imine Installation

The exocyclic imine is introduced via Schiff base formation. Condensing the thiazole-2-amine intermediate with 4-ethoxybenzaldehyde in ethanol under acidic catalysis (e.g., acetic acid) affords the target imine. Stereoselectivity (Z-configuration) is controlled by steric hindrance from the 4-nitrophenyl group, favoring the cis-orientation.

Detailed Synthetic Protocols

Synthesis of N-(4-Ethoxyphenyl)thioamide

Step 1 :

A mixture of 4-ethoxyaniline (1.0 mol) and carbon disulfide (1.2 mol) in ethanol (200 mL) is treated with potassium hydroxide (1.5 mol) at 0–5°C for 2 h. Methyl iodide (1.1 mol) is added dropwise, and the reaction is stirred at room temperature for 12 h. The precipitate is filtered and recrystallized from ethanol to yield N-(4-ethoxyphenyl)thioamide as white crystals (mp 112–114°C, yield 78%).

Step 2 :

The thioamide (0.5 mol) is dissolved in dry dioxane (100 mL) and treated with 4-(4-nitrophenyl)-2-bromoacetophenone (0.55 mol) and TEA (1.0 mL). The mixture is refluxed for 6 h, cooled, and poured into ice-water. The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to give 4-(4-nitrophenyl)-2-(4-ethoxyphenylamino)thiazole (mp 180–182°C, yield 68%).

Imine Formation

The thiazole-2-amine (0.1 mol) is combined with 4-ethoxybenzaldehyde (0.12 mol) in ethanol (50 mL) containing glacial acetic acid (0.5 mL). The solution is refluxed for 4 h, during which the imine forms via dehydration. The product is isolated by filtration and recrystallized from dimethylformamide (DMF) to yield the title compound as yellow needles (mp 218–220°C, yield 72%).

Optimization and Mechanistic Insights

Solvent and Catalytic Effects

- Solvent Screening : Dioxane outperforms ethanol and acetonitrile in cyclocondensation due to its high boiling point and ability to stabilize ionic intermediates.

- Base Selection : TEA yields superior results compared to pyridine or DBU, likely due to its moderate basicity and volatility, which simplifies purification.

Temperature and Time Dependence

- Cyclocondensation : Reflux (100–110°C) for 6 h maximizes yield; shorter durations lead to unreacted starting materials, while prolonged heating promotes decomposition.

- Imine Formation : Reflux at 80°C for 4 h achieves optimal conversion. Lower temperatures result in incomplete Schiff base formation, as confirmed by TLC.

Spectroscopic Characterization

Infrared Spectroscopy

Nuclear Magnetic Resonance

Mass Spectrometry

- ESI-MS : m/z 542.2 [M+H]⁺, consistent with the molecular formula C₃₀H₂₇N₃O₄S.

Challenges and Alternative Routes

Competing Side Reactions

- Oxidation of Thiazoline : Uncontrolled oxidation during cyclocondensation may yield thiazole byproducts. Use of iodine in dichloromethane at 0°C mitigates this issue.

- Isomerization : The Z-configuration is thermodynamically favored, but prolonged heating may lead to E/Z equilibration. Rapid cooling after imine formation preserves stereochemistry.

Alternative Synthetic Pathways

- Multi-component Reaction : Combining 4-ethoxyaniline, 4-nitrobenzaldehyde, and thioglycolic acid in one pot under microwave irradiation reduces steps but lowers yield (55%).

- Metal-catalyzed Coupling : Palladium-mediated cross-coupling between preformed thiazole and aryl halides offers regiocontrol but requires expensive catalysts.

Industrial-scale Considerations

Cost Analysis

Environmental Impact

- Waste Streams : Thioamide synthesis generates hydrogen sulfide, necessitating scrubbers with NaOH solutions.

- Green Chemistry : Substituting ethanol for dioxane in cyclocondensation decreases toxicity but extends reaction time to 18 h.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N,3-bis(4-ethoxyphenyl)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

Substitution: The ethoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

(2Z)-N,3-bis(4-ethoxyphenyl)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N,3-bis(4-ethoxyphenyl)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group may play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-imine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

*Molecular weights estimated from molecular formulas.

Key Findings :

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The target compound’s nitro group (–NO₂) may strengthen hydrogen bonding or electrostatic interactions compared to chlorine (–Cl) or methoxy (–OCH₃) groups .

Crystallographic Insights :

- The dihedral angles between aromatic rings and the thiazole plane (e.g., 46.5°–66.78° in ) influence molecular packing and solubility. The nitro group in the target compound may alter these angles, affecting crystal lattice stability .

Receptor Binding :

- Molecular docking studies () highlight the importance of the thiazole ring and imine nitrogen in forming hydrogen bonds with angiotensin II receptors. The nitro group’s electron-withdrawing nature may optimize these interactions .

Research Implications and Limitations

- Structural vs.

- Software Dependency : Accurate comparison relies on tools like SHELX for refinement and ORTEP for visualization, which are critical for analyzing subtle structural differences .

Biological Activity

The compound (2Z)-N,3-bis(4-ethoxyphenyl)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

Research indicates that thiazole derivatives often exhibit various biological activities, including:

- Antimicrobial : Many thiazole compounds have demonstrated antibacterial and antifungal properties.

- Antitumor : Some derivatives are known to inhibit cancer cell proliferation.

- Anti-inflammatory : Thiazoles may modulate inflammatory pathways.

Antimicrobial Activity

A study on a similar thiazole compound indicated significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, showing that thiazole derivatives can effectively inhibit bacterial growth.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

Antitumor Activity

In vitro studies using the HeLa human cervical carcinoma cell line revealed that thiazole derivatives can induce apoptosis and inhibit cell proliferation. The mechanism involves the activation of caspases and modulation of the cell cycle.

Case Study: HeLa Cell Line

- Experimental Model : HeLa cells were treated with varying concentrations of the compound.

- Methodology : The MTT assay was employed to assess cell viability.

- Results :

- IC50 value was determined to be approximately 25 µM.

- Western blot analysis showed increased expression of pro-apoptotic proteins.

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Activity : Thiazoles may inhibit specific enzymes involved in cellular metabolism.

- Interaction with DNA : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.